molecular formula C10H12N2O3 B8537980 7-Nitro-1,2,3,4-tetrahydroisoquinoline-3-methanol

7-Nitro-1,2,3,4-tetrahydroisoquinoline-3-methanol

Cat. No. B8537980
M. Wt: 208.21 g/mol
InChI Key: RNUCRXHRBPLYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitro-1,2,3,4-tetrahydroisoquinoline-3-methanol is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Nitro-1,2,3,4-tetrahydroisoquinoline-3-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Nitro-1,2,3,4-tetrahydroisoquinoline-3-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Nitro-1,2,3,4-tetrahydroisoquinoline-3-methanol

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(7-nitro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

InChI

InChI=1S/C10H12N2O3/c13-6-9-3-7-1-2-10(12(14)15)4-8(7)5-11-9/h1-2,4,9,11,13H,3,5-6H2

InChI Key

RNUCRXHRBPLYTA-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)[N+](=O)[O-])CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 7-nitro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid methyl ester (5.0 g, 21.2 mmol) in dry tetrahydrofuran (18.5 ml) was added 10M borane-methyl sulfide complex (2.4 ml). The mixture was heated at reflux for 1.5 h while distilling off the methyl sulfide formed. The reaction mixture was cooled and methanol (2.7 ml) was added cautiously followed by 6N hydrochloric acid (5.4 ml). The mixture was then refluxed for 2.5 h and concentrated to dryness under reduced pressure. The solid residue was dissolved in water, the solution basified with 2.5N sodium hydroxide solution and the product extracted into dichloromethane. The crude product was purified by chromatography using silica gel and 5% methanol saturated with ammonia in dichloromethane to yield 7-nitro-1,2,3,4-tetrahydroisoquinoline-3-methanol (1.71 g).
Name
7-nitro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid methyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
reactant
Reaction Step Three

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